Non-Opioid Antinociceptive Mechanism Differentiates TDAM from Kyotorphin and Dermorphin Tetrapeptides
TDAM produces dose-dependent antinociception that is reversed by naloxone, yet its mechanism diverges from classical opioids. In the guinea-pig ileum assay, the potency of the dipeptide is less than one-twentieth that of morphine and markedly lower than D-Arg-containing tetrapeptides (IC50 8.46 and 23.7 nM for tetrapeptides) [1]. Crucially, the study concludes that 'the dipeptides do not act specifically on the opioid receptors, but are involved in non-opioid mechanisms,' [1] which contrasts with kyotorphin's met-enkephalin-releasing action [2]. This mechanistic dichotomy is essential for researchers studying opioid-independent pain modulation.
| Evidence Dimension | Potency in guinea-pig ileum (GPI) assay and opioid receptor binding |
|---|---|
| Target Compound Data | TDAM: GPI potency < 1/20 that of morphine; non-opioid mechanism |
| Comparator Or Baseline | D-Arg tetrapeptides (e.g., H-Tyr-D-Arg-Phe-Gly-OEt): IC50 8.46 and 23.7 nM in opioid binding; GPI activity twice that of morphine |
| Quantified Difference | TDAM is >20-fold less potent than morphine in GPI; tetrapeptides are ~2-fold more potent than morphine |
| Conditions | Isolated guinea-pig ileum assay; opioid receptor binding assay |
Why This Matters
Procurement of TDAM specifically enables the study of non-opioid antinociceptive pathways, which is not possible with tetrapeptide analogs or endogenous kyotorphin that engage classical opioid receptors.
- [1] Sato T, Sakurada S, Sakurada T, Kisara K, Suzuki K. Comparison of opioid properties between D-Arg-containing dipeptides and tetrapeptides. Biochem Pharmacol. 1992 Feb 18;43(4):717-23. View Source
- [2] Takagi H, Shiomi H, Ueda H, Amano H. Morphine-like analgesia by a new dipeptide, L-tyrosyl-L-arginine (kyotorphin) and its analogue. Eur J Pharmacol. 1979;55(1):109-11. View Source
